BenchChemオンラインストアへようこそ!

Fluoroacetate

Metabolic Activation Prodrug TCA Cycle

Fluoroacetate (CAS 513-62-2) is the definitive molecular probe for selectively inhibiting mitochondrial aconitase via its unique 'lethal synthesis' pathway—conversion to fluorocitrate in glial cells. Unlike direct TCA inhibitors (malonate, 3-NPA) or other halogenated acetates, only fluoroacetate delivers astrocyte-specific metabolic blockade at benchmark concentrations (1–5 mM in vitro). Its 30 µM IC₅₀ in yeast provides a validated reference for dose-response studies. Procure with confidence for neurobiology, metabolic flux analysis, and organofluorine enzymology. Stringent handling protocols apply due to extreme mammalian toxicity (LD₅₀ ~0.1–5 mg/kg).

Molecular Formula C2H2FO2-
Molecular Weight 77.03 g/mol
CAS No. 513-62-2
Cat. No. B1212596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroacetate
CAS513-62-2
Molecular FormulaC2H2FO2-
Molecular Weight77.03 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])F
InChIInChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1
InChIKeyQEWYKACRFQMRMB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: freely soluble

Fluoroacetate (CAS 513-62-2): A Metabolic Probe with Unique Aconitase-Dependent Cytotoxicity


Fluoroacetate (CAS 513-62-2), existing primarily as the sodium salt (Compound 1080), is a simple halogenated monocarboxylate that functions as a prodrug requiring metabolic activation to exert its biological effects [1]. Unlike many direct enzyme inhibitors, its toxicity relies on a 'lethal synthesis' pathway, wherein it is converted to fluoroacetyl-CoA and subsequently to fluorocitrate, a potent mechanism-based inhibitor of the mitochondrial aconitase enzyme [2]. This indirect mechanism of action underpins its unique pharmacological profile and differentiates it from other halogenated acetates and metabolic inhibitors that act directly on their targets [3]. Its specific metabolic fate makes it a valuable tool for dissecting glial metabolism and studying the tricarboxylic acid (TCA) cycle, although its extreme mammalian toxicity (oral LD50 ~0.1-5 mg/kg) mandates stringent handling and procurement protocols [4].

Why Fluoroacetate Cannot Be Substituted by Other Halogenated Acetates or TCA Cycle Inhibitors


Generic substitution of fluoroacetate with other halogenated acetates or TCA cycle inhibitors is not scientifically valid due to its unique requirement for metabolic activation and its distinct mechanism of action. Fluoroacetate itself is not an active inhibitor; it must undergo a two-step enzymatic conversion to fluorocitrate to become toxic [1]. This contrasts sharply with iodoacetate and bromoacetate, which act as direct alkylating agents of glycolytic enzymes [2]. Similarly, while malonate is a classic competitive inhibitor of succinate dehydrogenase, it does not share the aconitase-targeting, lethal synthesis pathway of fluoroacetate [3]. Therefore, in experimental systems designed to probe the specific consequences of aconitase blockade via fluorocitrate accumulation—such as studying glial metabolism or TCA cycle flux—substituting fluoroacetate with a structurally analogous halogenated acetate (e.g., chloroacetate) would produce a completely different cellular response and confound experimental interpretation, as the compounds differ vastly in their metabolic activation, enzyme targets, and downstream effects [4].

Quantitative Evidence for Fluoroacetate's Unique Differentiation from Key Comparators


Metabolic Activation: Fluoroacetate Requires 'Lethal Synthesis' Unlike Direct Inhibitors Iodoacetate and Malonate

Fluoroacetate is a prodrug, whereas iodoacetate and malonate act as direct enzyme inhibitors. Fluoroacetate must be converted to fluoroacetyl-CoA (by acetyl-CoA synthetase) and then to (2R,3R)-fluorocitrate to inhibit aconitase; this 'lethal synthesis' pathway is absent for the other compounds [1]. Iodoacetate directly alkylates thiol groups of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and malonate directly competes with succinate at the active site of succinate dehydrogenase [2]. This fundamental difference in mechanism dictates that fluoroacetate's effects are dependent on cellular metabolism and enzyme expression, whereas iodoacetate's and malonate's effects are immediate and independent of metabolic activation.

Metabolic Activation Prodrug TCA Cycle

Cellular Target: Fluoroacetate Preferentially Targets Glial Cells Over Neurons in Brain Tissue

In brain tissue, fluoroacetate and its metabolite fluorocitrate are preferentially taken up by glial cells (astrocytes) and inhibit the glial TCA cycle, leading to a selective disruption of astrocytic metabolism and glutamine synthesis [1]. This glial selectivity is a key differentiator from other TCA cycle inhibitors, such as malonate, which do not exhibit this cellular preference [2]. The glial specificity of fluoroacetate is dependent on both dosage and the experimental model, but it provides a unique tool for analyzing astrocytic function in isolation from neuronal metabolism, which is not possible with broad-spectrum inhibitors [3].

Glial Metabolism Astrocyte Neurobiology

Potency: Fluoroacetate is Significantly More Potent as an Aconitase Inhibitor than Fluoroacetamide

In yeast (Saccharomyces cerevisiae) acetate metabolism assays, sodium fluoroacetate (NaFA) demonstrated a 50% inhibitory concentration (∅g) of 3 × 10⁻⁵ M (30 µM) with a second-order inhibition profile [1]. In the same study, fluoroacetamide (FAm) and related fluoroacetanilides exhibited inhibitions that were between 1/20th and 1/30th that of NaFA, despite also showing second-order kinetics [1]. This indicates that NaFA is approximately 20- to 30-fold more potent than its amide analog in inhibiting yeast acetate metabolism, likely due to differences in cellular uptake or metabolic activation [1].

Inhibitor Potency TCA Cycle Structure-Activity Relationship

Structural Basis for Selectivity: Fluoroacetyl-CoA Thioesterase Discriminates Fluoroacetate from Acetate by >1,000,000-fold

The fluoroacetate-producing bacterium Streptomyces cattleya protects itself via a dedicated fluoroacetyl-CoA thioesterase (FlK). This enzyme exhibits a remarkable ~10⁶-fold (1,000,000-fold) preference for hydrolyzing fluoroacetyl-CoA over the structurally similar acetyl-CoA, which differs only by the absence of a single fluorine atom [1]. This extreme selectivity is achieved through specific molecular recognition of the fluorine atom in the enzyme's active site, controlling both substrate binding and catalysis [2]. In contrast, analogous thioesterases that act on other halogenated CoA esters (e.g., bromoacetyl-CoA) show significantly lower discrimination or are not specific to the halogenated substrate [3].

Substrate Selectivity Enzyme Kinetics Fluorine Recognition

In Vivo Imaging Contrast: 18F-Fluoroacetate Shows Lower Tumor-to-Background Ratio than 18F-FDG in Liver Tumors

In a clinical PET/CT study comparing 18F-fluoroacetate (FACE) with 18F-FDG in patients with liver tumors, FDG uptake was significantly higher. The maximum standardized uptake value (SUVmax) for FDG was 6.2 ± 4.4, whereas for FACE it was 2.6 ± 0.6 [1]. The tumor-to-normal liver ratio (TNR) was also higher for FDG (2.5 ± 1.6) compared to FACE (1.3 ± 0.3) [1]. This indicates that while FACE is metabolically stable and shows uniform biodistribution, it provides a lower contrast for liver tumor imaging compared to the established glucose analog FDG [1]. However, this lower background uptake in some organs may offer advantages for imaging other tumor types or for monitoring non-glucose-avid malignancies.

PET Imaging Tumor Imaging Fluorine-18

Validated Application Scenarios for Fluoroacetate Based on Differential Evidence


Selective Inhibition of Glial TCA Cycle for Astrocyte-Neuron Metabolic Coupling Studies

Fluoroacetate is uniquely suited for experiments requiring the specific inhibition of glial cell metabolism in brain tissue, as established by its preferential uptake and conversion to fluorocitrate in astrocytes [8]. At appropriate concentrations (typically 1-5 mM in vitro, or 1-5 mg/kg in vivo), it blocks the glial TCA cycle at the aconitase step, reducing glutamine synthesis and allowing researchers to isolate the metabolic contribution of astrocytes to overall brain function. This application is not feasible with other TCA cycle inhibitors like malonate or 3-nitropropionic acid, which do not exhibit this cellular selectivity [9]. The quantitative data on its glial specificity make it a critical tool for neurobiology and metabolic research .

Probing Aconitase-Dependent Metabolic Flux and Toxicity Mechanisms in the TCA Cycle

Due to its unique 'lethal synthesis' mechanism, fluoroacetate is the preferred compound for specifically inhibiting mitochondrial aconitase in intact cells and organisms. Unlike direct inhibitors, fluoroacetate's activity is contingent on cellular metabolism, making it a valuable tool for studying the kinetics and consequences of aconitase blockade [8]. Its use allows for the investigation of citrate accumulation, TCA cycle flux disruption, and downstream effects on energy metabolism. This is particularly useful for validating metabolic models or for studying the pathophysiology of aconitase dysfunction. Its potency (∅g = 30 µM in yeast) provides a clear concentration benchmark for designing such experiments [9].

Biochemical Assays for Fluorine-Specific Enzymes and Fluorinated Metabolite Detection

Fluoroacetate is the optimal substrate for studying enzymes that specifically recognize or process fluorinated molecules. The extreme selectivity (10⁶-fold) of the fluoroacetyl-CoA thioesterase FlK for fluoroacetyl-CoA over acetyl-CoA exemplifies the unique biochemistry enabled by a single fluorine substitution [8]. Researchers can use fluoroacetate to induce the formation of fluoroacetyl-CoA and fluorocitrate in vitro, providing a model system for investigating fluorine's impact on enzyme kinetics, metabolic pathways, and even for developing biosensors or detoxification strategies for organofluorine compounds [9]. Its use as an analytical standard for carboxylic acid determination via HPLC or LC-MS further supports its role in analytical chemistry .

Development and Validation of 18F-Fluoroacetate as a PET Tracer for Non-Glucose-Avid Tumors

The direct comparative PET imaging data showing that 18F-fluoroacetate (FACE) yields lower tumor uptake (SUVmax 2.6 vs. 6.2) but also lower background in some organs compared to 18F-FDG [8] guides its specific application in oncology research. FACE may be particularly advantageous for imaging tumors with low FDG avidity, such as certain subtypes of hepatocellular carcinoma (HCC) or for detecting lesions near organs with high physiological FDG uptake (e.g., brain, kidneys). Researchers developing novel PET tracers can use this quantitative baseline to evaluate the performance of new 18F-labeled acetate analogs and to design studies where a lower background signal is desirable [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.